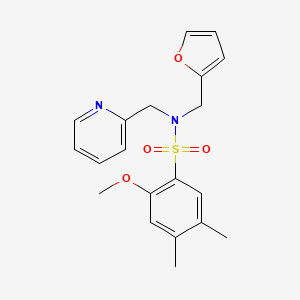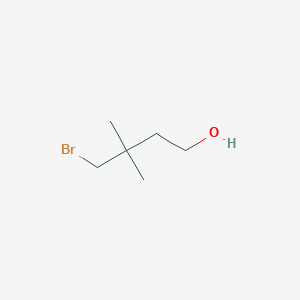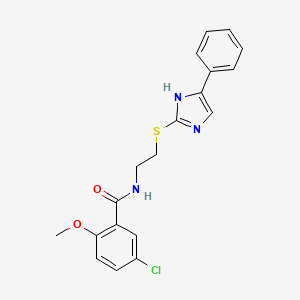
2-Chloro-1-iodo-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-iodo-4-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It has the molecular formula C7H3ClINO and a molecular weight of 279.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isocyanate functional group.
Preparation Methods
The synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene typically involves the reaction of 2-chlorobenzene with iodine and an isocyanate source. One common method involves the reaction of 2-chlorobenzene with iodine monochloride (ICl) to form 2-chloro-1-iodobenzene, which is then reacted with phosgene (COCl2) to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Chloro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, ammonia (NH3) for addition, and hydrogen (H2) for reduction. Major products formed from these reactions include substituted benzenes, ureas, and amines.
Scientific Research Applications
2-Chloro-1-iodo-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. This group can react with amines to form stable urea linkages, which are important in various biological and chemical processes. The chlorine and iodine atoms also contribute to the compound’s reactivity, allowing it to participate in halogen exchange reactions .
Comparison with Similar Compounds
2-Chloro-1-iodo-4-isocyanatobenzene can be compared with other similar compounds such as:
2-Chloro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
4-Chloro-1-iodo-2-isocyanatobenzene: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.
2-Bromo-4-chloro-1-iodobenzene: Contains a bromine atom instead of an isocyanate group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of halogen atoms and the isocyanate group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-1-iodo-4-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMUJMQNGSUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)



![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)
![3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2365092.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)
